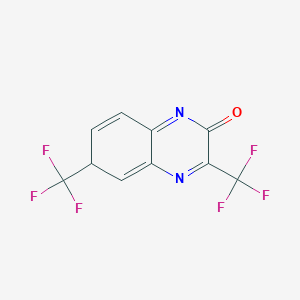

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one

Übersicht

Beschreibung

Trifluoromethyl groups are often used in the development of organic compounds due to their unique physicochemical properties . They are strongly electron-withdrawing, which can significantly influence the properties of the compounds they are part of .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds can be influenced by various factors. For example, the reactivity differences in a series of cycloalkenes with 3,6-bis(trifluoromethyl)tetrazine are controlled by secondary orbital interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be quite diverse. They are often characterized by their strong electron-withdrawing nature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- Synthesis of Fluorinated Compounds : 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has been utilized in the synthesis of novel fluorinated compounds due to its electron-withdrawing groups, which affect ionization and oxidation potentials, providing insights into the electrochemical behaviors of these compounds (E. Lorance et al., 2003).

- Palladium-Catalyzed Synthesis : This chemical has also been involved in palladium-catalyzed reactions to produce dihydroquinoxalines and dihydroquinoxalinones, showcasing its versatility in organic synthesis processes (Björn C. G. Söderberg et al., 2002).

Materials Science and Polymer Chemistry

- Polyimide Synthesis : The synthesis of polyimides using novel dianhydride monomers, where this compound derivatives serve as key intermediates, has been reported. These polyimides exhibit excellent thermal stability, solubility, and electrical properties, making them suitable for high-performance materials applications (B. Myung et al., 2002).

- Development of Organosoluble Polyimides : Another study highlighted the creation of colorless, high organosoluble polyimides from aromatic bis(ether amine)s bearing pendent trifluoromethyl groups, indicating the role of fluorinated compounds in enhancing material properties (Chin‐Ping Yang & Yu-Yang Su, 2005).

Molecular and Electrophysical Studies

- Electrophosphorescent Devices : Research into bis(indoloquinoxalinyl) derivatives for use in deep-red phosphorescent organic light-emitting diodes (PhOLEDs) has shown that these materials, potentially incorporating structures similar to this compound, offer high device efficiency and operational stability, underscoring the importance of such fluorinated compounds in advanced electronic applications (Tsu-Hui Su et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s known that the trifluoromethyl group is a functional group that can replace each hydrogen atom in a methyl group with a fluorine atom . This substitution can significantly alter the compound’s interaction with its targets, potentially leading to changes in their function .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it can increase the compound’s lipophilicity, potentially enhancing its bioavailability .

Result of Action

The compound’s interaction with its targets can potentially lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,6-bis(trifluoromethyl)-6H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBSZPMPNHFGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=NC2=CC1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)

![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)